

[18F]-T808 Radiotracer: A Technical Guide for Alzheimer's Disease Research

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Compound of Interest

Compound Name: **T-808**

Cat. No.: **B611110**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the [18F]-T808 radiotracer, a significant tool in the research and development landscape for Alzheimer's disease diagnostics. This document details the core aspects of its development, including experimental protocols, quantitative data, and visualizations of key processes.

Introduction

[18F]-T808 is a positron emission tomography (PET) radiotracer developed for the *in vivo* imaging of tau pathology, a hallmark of Alzheimer's disease. The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) in the brain is closely correlated with cognitive decline in Alzheimer's patients. [18F]-T808 was designed to selectively bind to these tau aggregates, offering a non-invasive method to visualize and quantify their distribution and density in the living brain. However, a notable characteristic of [18F]-T808 is its susceptibility to *in vivo* defluorination, which can lead to off-target uptake in bone and complicate image analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the [18F]-T808 radiotracer, facilitating a clear comparison of its performance characteristics.

Table 1: Radiosynthesis and Physicochemical Properties of [18F]-T808

Parameter	Value	Reference
Precursor	T808-OMs (Mesylate)	[1](2)--INVALID-LINK--
Radiochemical Yield (decay-corrected)	35-45%	[1](2)--INVALID-LINK--
Molar Activity	37-370 GBq/μmol	[3](--INVALID-LINK--)
Radiochemical Purity	>97%	[4](--INVALID-LINK--)
Total Synthesis Time	~45 minutes	[4](--INVALID-LINK--)

Table 2: In Vitro Binding Affinity of [18F]-T808

Target	Binding Affinity (Ki, nM)	Selectivity (over A β)	Reference
Tau Aggregates (AD brain)	High Affinity (Specific values not consistently reported)	>25-fold	[5](--INVALID-LINK--)
Amyloid- β Plaques (AD brain)	Lower Affinity	-	[5](--INVALID-LINK--)

Table 3: Preclinical In Vivo Biodistribution of [18F]-T808 in Mice (at 2 minutes post-injection)

Organ	% Injected Dose per Gram (%ID/g)
Brain	~2.5
Liver	Not Reported
Kidneys	Not Reported
Femur (Bone)	Not Reported

Note: Detailed quantitative preclinical biodistribution data for [18F]-T808 is limited in the public domain. The brain uptake at 2 minutes is a key indicator of its ability to cross the blood-brain barrier.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of the [18F]-T808 radiotracer.

Radiosynthesis of [18F]-T808

This protocol describes the automated synthesis of [18F]-T808 from its mesylate precursor.

Materials:

- T808-OMs (precursor)
- [18F]Fluoride
- Kryptofix 2.2.2 (K2.2.2)
- Potassium carbonate (K2CO3)
- Dimethyl sulfoxide (DMSO)
- Acetonitrile (ACN)
- Sterile water for injection
- C18 Sep-Pak cartridge
- Ethanol
- 0.9% Saline

Procedure:

- [18F]Fluoride Trapping and Elution: [18F]Fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel using a solution of K2.2.2 and K2CO3 in ACN/water.
- Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen at approximately 110°C to ensure anhydrous conditions.

- Radiolabeling Reaction: The T808-OMs precursor (typically 0.5-1 mg) dissolved in DMSO is added to the dried [18F]fluoride/K2.2.2 complex. The reaction mixture is heated at 140°C for 8-10 minutes.[\[4\]](#)(--INVALID-LINK--)
- Purification:
 - The crude reaction mixture is diluted with water and loaded onto a semi-preparative C18 HPLC column.
 - The product fraction corresponding to [18F]-T808 is collected.
 - The collected fraction is then trapped on a C18 Sep-Pak cartridge.
- Formulation: The C18 Sep-Pak is washed with sterile water to remove any residual HPLC solvents. The final [18F]-T808 product is eluted from the cartridge with ethanol and then reformulated in sterile saline for injection.
- Quality Control: The final product is tested for radiochemical purity, molar activity, residual solvents, and sterility.

In Vitro Autoradiography on Human Brain Tissue

This protocol outlines the procedure for assessing the binding of [18F]-T808 to tau pathology in post-mortem human brain tissue.

Materials:

- Cryo-sectioned human brain tissue slices (10-20 µm thickness) from Alzheimer's disease patients and healthy controls, mounted on glass slides.
- [18F]-T808 radiotracer
- Phosphate-buffered saline (PBS)
- Ethanol solutions (e.g., 50%, 70%, 95%, 100%)
- Phosphor imaging plates or digital autoradiography system

Procedure:

- **Tissue Preparation:** Brain tissue sections are brought to room temperature and pre-incubated in PBS to rehydrate.
- **Incubation:** Slides are incubated with a solution of [18F]-T808 (typically 1-10 nM) in PBS at room temperature for 60-120 minutes.
- **Washing:** To remove non-specifically bound tracer, the slides are washed in a series of ice-cold PBS buffers, followed by a brief dip in cold deionized water.
- **Drying:** The slides are dried under a stream of cool air.
- **Imaging:** The dried slides are apposed to a phosphor imaging plate or imaged using a digital autoradiography system for a duration determined by the radioactivity on the slides.
- **Data Analysis:** The resulting autoradiograms are analyzed to quantify the binding density of [18F]-T808 in different brain regions. For competition assays, adjacent tissue sections are co-incubated with an excess of non-radioactive ("cold") T808 or other competing ligands to determine binding specificity.

Clinical PET Imaging Protocol

This protocol describes a general procedure for performing [18F]-T808 PET scans in human subjects to evaluate tau pathology.

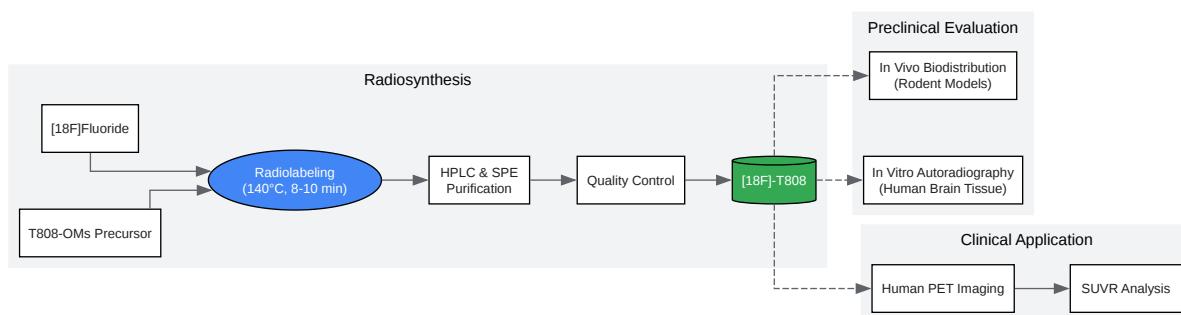
Procedure:

- **Subject Preparation:** Subjects are typically asked to fast for at least 4 hours prior to the scan. A catheter is inserted into a peripheral vein for radiotracer injection.
- **Radiotracer Injection:** A bolus of [18F]-T808 (typically 185-370 MBq) is administered intravenously.
- **PET Scan Acquisition:**
 - Dynamic imaging is often performed for the first 60-90 minutes post-injection to assess the tracer's kinetic profile.

- Static imaging is typically acquired at a later time point, for example, 80-100 minutes post-injection, when the specific binding signal is expected to be optimal.
- Image Reconstruction: PET data is corrected for attenuation, scatter, and decay, and reconstructed into a 3D image of radiotracer distribution in the brain.
- Data Analysis:
 - Regions of interest (ROIs) are drawn on the PET images, often co-registered with the subject's MRI scan for anatomical guidance.
 - Standardized Uptake Value Ratios (SUVRs) are calculated by dividing the average tracer uptake in a target ROI (e.g., temporal lobe) by the uptake in a reference region with low specific binding (e.g., cerebellum).

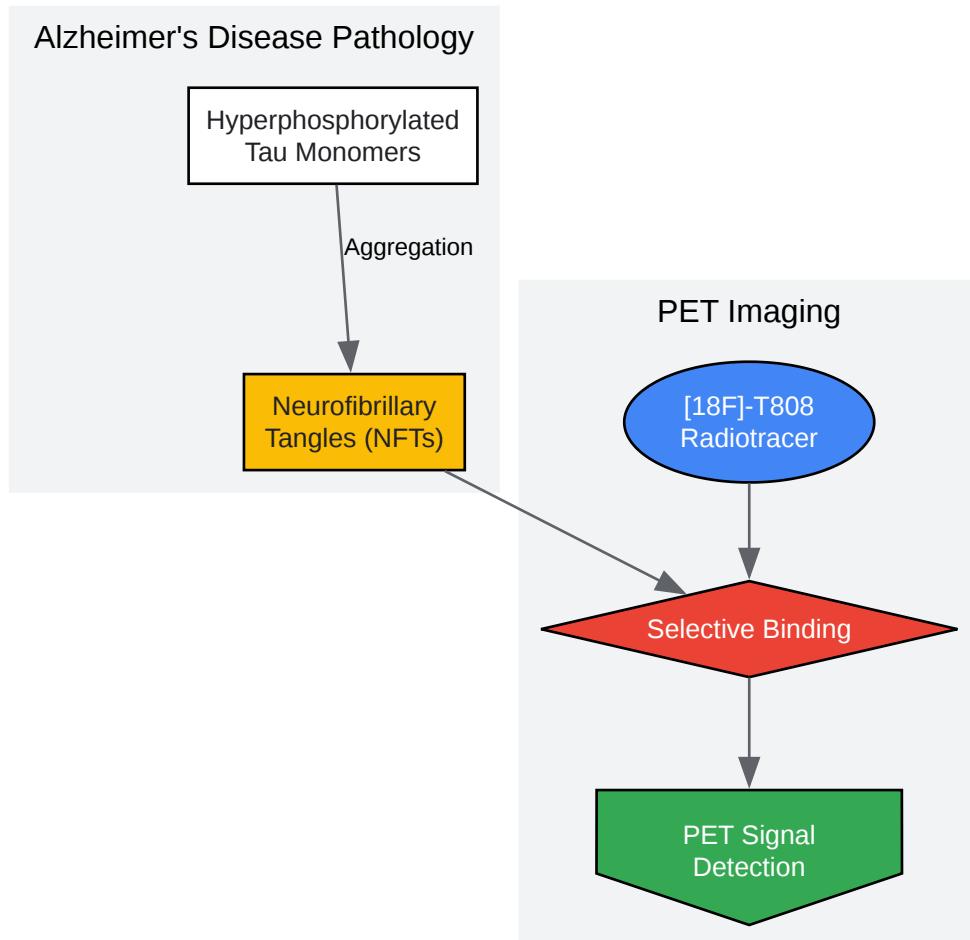
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of [18F]-T808 development and application.



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Caption: Experimental workflow for [18F]-T808 from synthesis to clinical application.



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Caption: Selective binding of [18F]-T808 to neurofibrillary tangles for PET signal generation.

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